Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and hydroxy groups, along with a substituted phenyl ring, makes this compound an interesting subject for research in organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(methylamino)benzaldehyde with ethyl trifluoroacetate under basic conditions to form an intermediate.
Hydrolysis and Esterification: The intermediate is then subjected to hydrolysis followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group results in an amine.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-2-(trifluoromethyl)propanoate: Similar in structure but lacks the substituted phenyl ring.
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, hydroxy group, and substituted phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-3-19-10(17)11(18,12(13,14)15)8-4-6-9(16-2)7-5-8/h4-7,16,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXZAHYNHINRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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